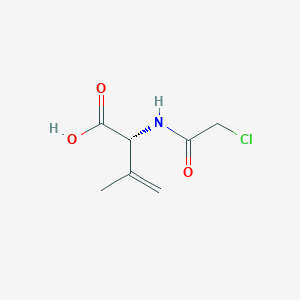
1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea;sulfuric acid is a compound that combines the structural features of benzothiazole and urea with sulfuric acid. Benzothiazole is an aromatic heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This method involves the condensation of benzothiazole with aldehydes or ketones.
Biginelli reaction: This multi-component reaction involves the condensation of benzothiazole, aldehydes, and urea.
Microwave irradiation: This technique accelerates the reaction process and improves yields.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single step to form the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to inhibit enzymes involved in various biological processes, such as DNA replication and protein synthesis . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazol-2-yl hydrazones: These compounds share the benzothiazole core and exhibit similar biological activities.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-substituted acetohydrazides: These derivatives also contain the benzothiazole moiety and are investigated for their anticonvulsant properties.
Uniqueness
Its specific structure allows for unique interactions with biological targets and enhanced reactivity in chemical reactions .
Propriétés
Numéro CAS |
61135-90-8 |
|---|---|
Formule moléculaire |
C10H13N3O5S2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea;sulfuric acid |
InChI |
InChI=1S/C10H11N3OS.H2O4S/c1-11-9(14)13(2)10-12-7-5-3-4-6-8(7)15-10;1-5(2,3)4/h3-6H,1-2H3,(H,11,14);(H2,1,2,3,4) |
Clé InChI |
QACVMQLECOFBQJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N(C)C1=NC2=CC=CC=C2S1.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)
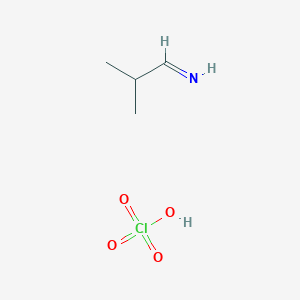
![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
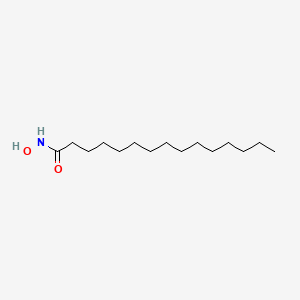
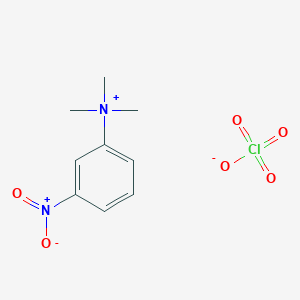

![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)
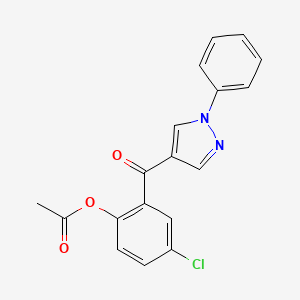
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)
![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)
![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
